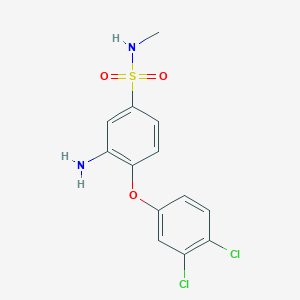
3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes an amino group, a dichlorophenoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide typically involves multiple steps One common method includes the reaction of 3,4-dichlorophenol with an appropriate sulfonyl chloride in the presence of a base to form the sulfonamide intermediate This intermediate is then reacted with N-methylamine to introduce the N-methyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dichlorophenoxy group can be reduced to form corresponding phenol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, phenol derivatives, and substituted sulfonamides.
Scientific Research Applications
3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the dichlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-(4-chlorophenoxy)aniline
- 3-amino-4-methylphenyl(pyridin-2-yl)methanol
- 3-aminoadamantan-1-yl)methanol
Uniqueness
3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12Cl2N2O3S |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-17-21(18,19)9-3-5-13(12(16)7-9)20-8-2-4-10(14)11(15)6-8/h2-7,17H,16H2,1H3 |
InChI Key |
PLXVHQULDSTNPR-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















